molecular formula C17H24O4 B12318157 2-Hydroxy-4-methoxy-7-methyl-7,8,9,10,11,12,13,14-octahydro-6-oxabenzocyclododecen-5-one CAS No. 65716-53-2

2-Hydroxy-4-methoxy-7-methyl-7,8,9,10,11,12,13,14-octahydro-6-oxabenzocyclododecen-5-one

Cat. No.: B12318157
CAS No.: 65716-53-2
M. Wt: 292.4 g/mol
InChI Key: OKWRDLQBKAOJNC-UHFFFAOYSA-N
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Description

Lasiodiplodin is a macrolide antibiotic isolated from the endophytic fungus Lasiodiplodia pseudotheobromae. This compound has garnered significant attention due to its potent antifungal, antimycobacterial, and anti-inflammatory activities . Lasiodiplodin exhibits a broad spectrum of bioactivity, making it a promising candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lasiodiplodin is primarily isolated from the endophytic fungus Lasiodiplodia pseudotheobromae. The isolation process involves culturing the fungus under optimized conditions to maximize the yield of lasiodiplodin. The culture conditions include specific temperature, pH, fermentation time, carbon-to-nitrogen ratio, and liquid volume .

Industrial Production Methods

Industrial production of lasiodiplodin involves large-scale fermentation of Lasiodiplodia pseudotheobromae. The optimization of culture conditions is crucial to enhance the yield. Factors such as temperature, pH, and nutrient availability are meticulously controlled to achieve maximum production .

Chemical Reactions Analysis

Types of Reactions

Lasiodiplodin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its mechanism of action.

Common Reagents and Conditions

Common reagents used in the reactions involving lasiodiplodin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.

Major Products Formed

The major products formed from the reactions of lasiodiplodin include its oxidized and reduced derivatives. These derivatives often exhibit different bioactivities, which are studied to understand the structure-activity relationship of lasiodiplodin .

Scientific Research Applications

Lasiodiplodin has a wide range of scientific research applications:

Mechanism of Action

Lasiodiplodin exerts its effects by disrupting the cell membrane integrity of target organisms. This disruption leads to the alteration of colony morphology and inhibition of growth. The compound’s antifungal activity is attributed to its ability to disturb the cell membrane integrity of fungi . Additionally, lasiodiplodin inhibits the production of inflammatory mediators, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Lasiodiplodin is unique due to its broad-spectrum bioactivity and low cytotoxicity. Similar compounds include other macrolide antibiotics like erythromycin and azithromycin. lasiodiplodin stands out due to its dual antifungal and anti-inflammatory activities .

List of Similar Compounds

Conclusion

Lasiodiplodin is a versatile compound with significant potential in various scientific and industrial applications. Its unique bioactivity profile and low cytotoxicity make it a promising candidate for further research and development.

Properties

IUPAC Name

14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-12-8-6-4-3-5-7-9-13-10-14(18)11-15(20-2)16(13)17(19)21-12/h10-12,18H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWRDLQBKAOJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701037019
Record name 12-Hydroxy-14-methoxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclododecin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65716-53-2
Record name 12-Hydroxy-14-methoxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclododecin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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